10-Deacetoxypaclitaxel

説明

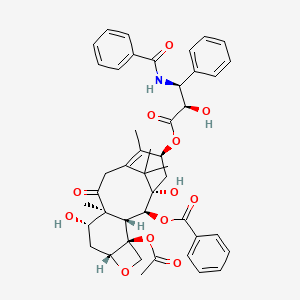

10-Deacetoxypaclitaxel is a semi-synthetic derivative of paclitaxel, a microtubule-stabilizing agent widely used in cancer chemotherapy. Structurally, it lacks the acetyl group at the C-10 position of the baccatin III core (Figure 1), a modification that alters its pharmacokinetic and pharmacodynamic properties while retaining significant anticancer activity .

Synthesis: Early syntheses involved deoxygenation of 10-deacetylbaccatin III using tributyltin hydride . More efficient methods utilize samarium di-iodide to directly modify paclitaxel, achieving high yields . This compound has been a cornerstone for developing analogues with reduced toxicity or enhanced blood-brain barrier penetration .

特性

分子式 |

C45H49NO12 |

|---|---|

分子量 |

795.9 g/mol |

IUPAC名 |

[(1S,2S,3R,4S,7R,9S,10S,15S)-4-acetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |

InChI |

InChI=1S/C45H49NO12/c1-25-30-21-32(48)43(5)33(49)22-34-44(24-55-34,58-26(2)47)37(43)38(57-40(52)29-19-13-8-14-20-29)45(54,42(30,3)4)23-31(25)56-41(53)36(50)35(27-15-9-6-10-16-27)46-39(51)28-17-11-7-12-18-28/h6-20,31,33-38,49-50,54H,21-24H2,1-5H3,(H,46,51)/t31-,33-,34+,35-,36+,37-,38-,43+,44-,45+/m0/s1 |

InChIキー |

JKUFNLVYPRJLGU-XAOCBTQESA-N |

異性体SMILES |

CC1=C2CC(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C |

正規SMILES |

CC1=C2CC(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C |

同義語 |

10-deacetoxypaclitaxel |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structural Analogues

Cytotoxicity and Microtubule Assembly

10-Deacetoxypaclitaxel exhibits cytotoxicity comparable to paclitaxel in multiple cancer cell lines. Key findings include:

- NCI/ADR-RES Cells : this compound, 7-deoxypaclitaxel, and 10-deacetoxy-7-deoxypaclitaxel showed equivalent cytotoxicity to paclitaxel (IC50 values within the same nM range) .

- P388 Leukemia Cells : In vitro, this compound (compound 87) matched paclitaxel’s potency .

- B16 Melanoma Cells: Oxidation of this compound with m-chloroperbenzoic acid produced compound 20, which was 3× less cytotoxic than paclitaxel despite enhanced microtubule assembly activity .

Table 1: Cytotoxicity and Activity Comparison

P-Glycoprotein (P-gp) Interactions

P-gp efflux pump interactions influence drug resistance. Key differences:

Structural Analogues and Derivatives

10-Deacetyl-7-xylosyl Paclitaxel

- Structure : Xylose moiety at C-7 and deacetylation at C-10 .

- Activity : Improved pharmacological features (e.g., solubility, stability) while maintaining microtubule stabilization .

7-epi-10-Deacetyltaxol

- Structure : Epimerization at C-7 and deacetylation at C-10 .

- Role : Classified as a paclitaxel impurity (Paclitaxel Related Compound B) with retained cytotoxicity but altered stereochemistry .

10-Acetoacetyl Paclitaxel

Key Research Insights

- C-10 Modifications : Removal or substitution at C-10 is generally well-tolerated, preserving cytotoxicity . However, oxidation can unpredictably alter activity (e.g., compound 20) .

- Pharmacokinetic Advantages : Reduced P-gp interaction in 10-deacetoxy derivatives may enhance brain penetration and circumvent resistance .

- Derivative Potential: Xylosyl and acetoacetyl derivatives highlight the role of C-7 and C-10 modifications in optimizing drug properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。